2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole CAS number and properties
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole CAS number and properties
Executive Summary
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole (CAS: 1368393-27-4) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates and advanced agrochemicals. Characterized by the electron-deficient 1,3,4-oxadiazole core, the C5-chlorine atom exhibits exceptional reactivity toward Nucleophilic Aromatic Substitution (
Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 1368393-27-4 |
| IUPAC Name | 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole |
| Molecular Formula | |
| Molecular Weight | 160.60 g/mol |
| SMILES | CC(C)(C)C1=NN=C(Cl)O1 |
| Physical State | Low-melting solid or semi-solid oil (Ambient) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| Stability | Moisture sensitive; Hydrolyzes slowly to the oxadiazolone |
| Storage | Inert atmosphere ( |
Synthetic Pathways[4][5][6][7][8]
The synthesis of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole typically proceeds via the activation of pivalohydrazide, followed by cyclization and chlorination. The most robust industrial route involves the intermediate formation of 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.
Core Synthesis Workflow
-
Hydrazide Formation: Pivaloyl chloride is reacted with hydrazine hydrate to form pivalohydrazide.
-
Cyclization to Oxadiazolone: Pivalohydrazide reacts with a carbonyl source (Phosgene, Triphosgene, or CDI) to close the ring, yielding 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.
-
Chlorination: The oxadiazolone is treated with a chlorinating agent (Phosphorus oxychloride (
) or Phosphorus pentachloride ( )) to yield the final chloro-derivative.
Synthesis Diagram (Graphviz)
Caption: Step-wise synthesis from pivaloyl chloride to the target chloro-oxadiazole via the oxadiazolone intermediate.
Reactivity & Functionalization
The defining feature of 2-(tert-butyl)-5-chloro-1,3,4-oxadiazole is the lability of the C-Cl bond. The oxadiazole ring is electron-poor (π-deficient), which activates the chlorine atom toward Nucleophilic Aromatic Substitution (
Mechanism of Action ( )
Unlike standard phenyl chlorides, this heteroaryl chloride reacts under mild conditions.
-
Addition: The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer-like complex (negative charge delocalized onto ring nitrogens).
-
Elimination: The chloride ion is expelled, restoring aromaticity.
Key Transformations
-
Amination: Reaction with primary/secondary amines yields 2-amino-1,3,4-oxadiazoles (Bioactive scaffold).
-
Alkoxylation: Reaction with alcohols/phenols (with base) yields 2-alkoxy-1,3,4-oxadiazoles .
-
Thiolation: Reaction with thiols yields 2-thio-1,3,4-oxadiazoles .
Reactivity Diagram (Graphviz)
Caption: Divergent synthesis capabilities of the chloro-oxadiazole core via Nucleophilic Aromatic Substitution.
Applications in Drug Discovery[6][9]
The 2-(tert-butyl)-1,3,4-oxadiazole moiety acts as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[1]
-
GPCR Ligands: The tert-butyl group provides steric bulk often required for hydrophobic pocket filling in G-protein coupled receptors (e.g., Cannabinoid or S1P receptors).
-
Enzyme Inhibitors: Derivatives are explored as inhibitors of serine proteases, where the oxadiazole ring interacts with the catalytic triad.
-
Peptidomimetics: Used to constrain peptide backbones, mimicking
-turns.
Safety, Handling & Storage
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Eye Damage: Category 1.
-
Sensitization: Potential skin sensitizer.[2]
Protocol:
-
Moisture Control: The C-Cl bond is susceptible to hydrolysis. Always handle in a glovebox or under a positive pressure of dry Nitrogen/Argon.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly within a fume hood.
-
Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base only if necessary and safe.
-
Storage: Store at 2–8°C . Container must be tightly sealed to prevent hydrolysis to the inactive oxadiazolone.
References
-
ChemScene . 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole Product Data. Retrieved from
-
National Institutes of Health (NIH) . Synthesis and Biological Activity of 1,3,4-Oxadiazoles. PubChem.[3][4] Retrieved from
-
Organic Chemistry Portal . Synthesis of 1,3,4-oxadiazoles. Retrieved from
-
Fisher Scientific . Safety Data Sheet: 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (Analogous Hazard Data). Retrieved from
